![molecular formula C18H19NO9 B044419 [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate CAS No. 114560-27-9](/img/structure/B44419.png)
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is a synthetic compound that has been used in scientific research. It is a derivative of the natural compound indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. The synthetic compound has been shown to have similar effects on plant growth and has been used in studies to better understand the mechanisms of plant hormone action.
Mecanismo De Acción
The mechanism of action of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is similar to that of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. It binds to specific receptors on the surface of plant cells, which triggers a signaling cascade that leads to changes in gene expression and ultimately, changes in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate can stimulate plant growth and development, including root elongation, stem elongation, and leaf expansion. It has also been shown to affect the formation of lateral roots and the orientation of plant growth in response to gravity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available. It also has similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, which makes it a useful tool for studying plant hormone action. However, one limitation is that it may not fully mimic the effects of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in all plant species, which could affect the generalizability of the results.
Direcciones Futuras
There are several future directions for research on [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. One area of interest is investigating its potential as a tool for crop improvement. By understanding the mechanisms of plant hormone action, researchers may be able to develop new strategies for increasing crop yield and improving plant resistance to environmental stressors. Another direction is exploring the potential use of synthetic compounds like [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in the development of new drugs or therapies for human diseases. The similarities between plant and human hormone signaling pathways suggest that these compounds may have potential applications in medicine.
Métodos De Síntesis
The synthesis of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate involves several steps. The starting material is indole-3-acetic acid, which is converted to a derivative called 5-methoxy-3-(methoxycarbonyloxymethyl)indole-2-carboxylic acid. This compound is then reacted with a reagent called 2-propen-1-ol to form the final product.
Aplicaciones Científicas De Investigación
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has been used in scientific research to study the mechanisms of plant hormone action. It has been shown to have similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, and has been used to investigate the signaling pathways involved in plant hormone response.
Propiedades
Número CAS |
114560-27-9 |
|---|---|
Nombre del producto |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
Fórmula molecular |
C18H19NO9 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
InChI |
InChI=1S/C18H19NO9/c1-19-11(6-5-7-27-17(22)25-3)10(9-28-18(23)26-4)14-15(19)12(20)8-13(24-2)16(14)21/h5-6,8H,7,9H2,1-4H3/b6-5+ |
Clave InChI |
XHJSZIXTWKIPOA-AATRIKPKSA-N |
SMILES isomérico |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)/C=C/COC(=O)OC |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
SMILES canónico |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
Sinónimos |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] methyl carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



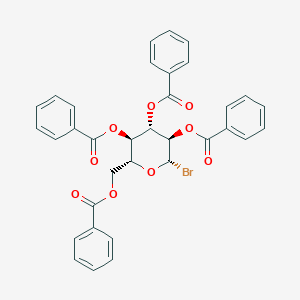
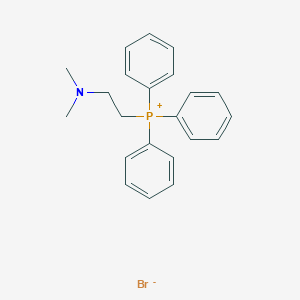
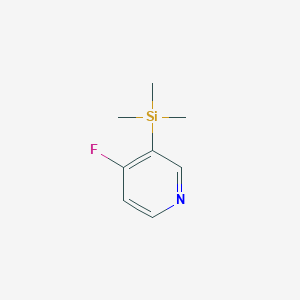
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
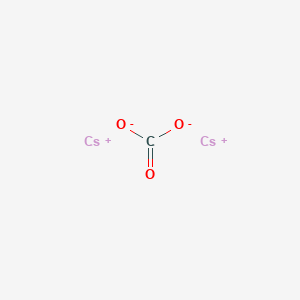
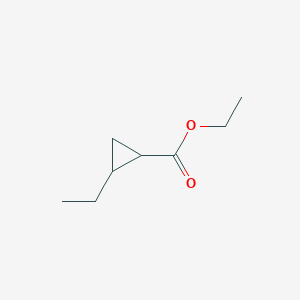
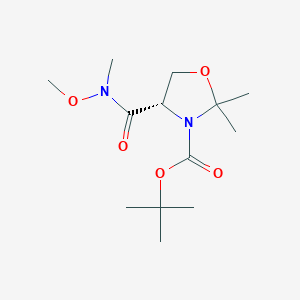

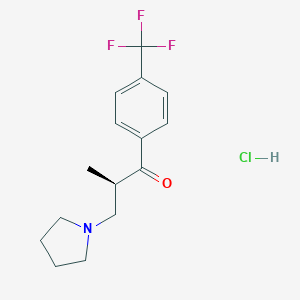
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
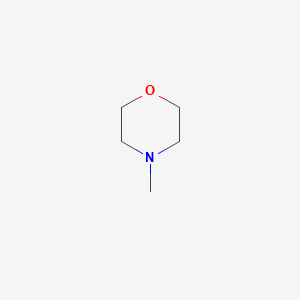
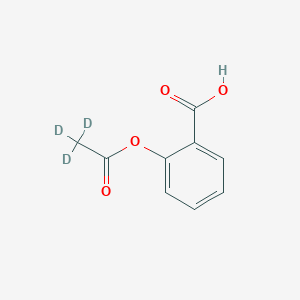
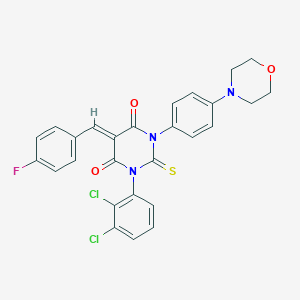
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)